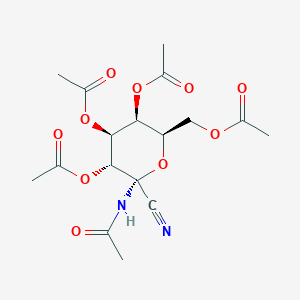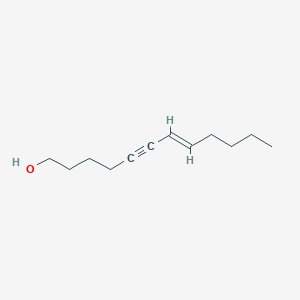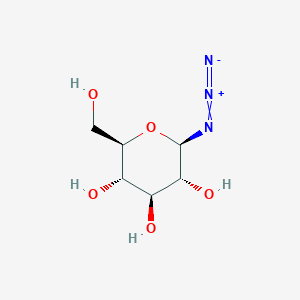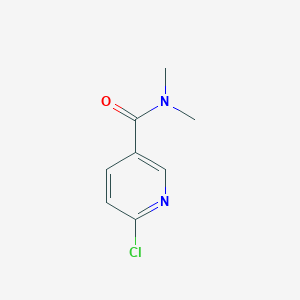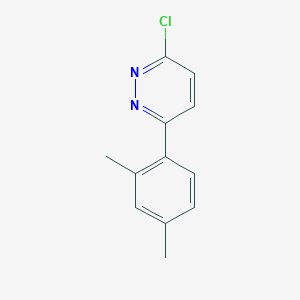
1-Adamantylhydrazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1-Adamantylhydrazine hydrochloride involves the reaction of adamantane with hydrazine in the presence of a suitable catalyst or under specific temperature conditions. Further purification and characterization steps are necessary to obtain the desired compound in high yield and purity .
Molecular Structure Analysis
1-Adamantylhydrazine hydrochloride has a unique structure, combining the rigid adamantane framework with the hydrazine functional group. The adamantyl moiety provides steric hindrance and influences the compound’s reactivity. Crystal X-ray diffraction and spectroscopic techniques (such as nuclear magnetic resonance, Raman, and infrared spectroscopies) have been employed to elucidate its molecular structure .
Chemical Reactions Analysis
The chemical reactivity of 1-Adamantylhydrazine hydrochloride involves nucleophilic substitution, hydrazine condensation, and potential cyclization reactions. Its behavior under various reaction conditions and with different reagents is an area of ongoing research. Understanding its reactivity is crucial for designing synthetic routes and exploring its applications .
Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
1-Adamantylhydrazine hydrochloride: is a precursor in synthesizing unsaturated adamantane derivatives, which are crucial for creating novel materials with potential applications in high-energy fuels and bioactive compounds. The reactivity of these derivatives allows for extensive opportunities in synthesizing functional adamantane derivatives and higher diamond-like bulky polymers .
Drug Delivery Systems
In the realm of targeted drug delivery, 1-Adamantylhydrazine hydrochloride can be utilized to modify the lipophilicity of drugs. Adamantane derivatives, including those derived from 1-Adamantylhydrazine, serve as anchors in the lipid bilayers of liposomes, enhancing the delivery of therapeutic agents to specific sites within the body .
Surface Recognition Studies
The compound’s structure is beneficial for surface recognition studies, which are essential for the development of sensors and diagnostic tools. The adamantane moiety’s high symmetry and unique properties make it an excellent candidate for creating self-assembled supramolecular systems for chemical investigations .
Quantum-Chemical Calculations
1-Adamantylhydrazine hydrochloride: derivatives are subjects in quantum-chemical calculations to investigate electronic structures and elucidate mechanisms for chemical and catalytic transformations. This research is pivotal for understanding the reactivity and stability of adamantane-based compounds .
Polymerization Reactions
Researchers use 1-Adamantylhydrazine hydrochloride in polymerization reactions to create thermally stable polymers. These polymers have applications in various industries, including aerospace, for their resistance to extreme temperatures and pressures .
Synthesis of Bioactive Compounds
The bioactive properties of adamantane derivatives synthesized from 1-Adamantylhydrazine hydrochloride are explored for pharmaceutical applications. These compounds are investigated for their potential use in treating various diseases due to their unique interaction with biological systems .
Creation of Nanomaterials
The compound is also instrumental in the synthesis of nanomaterials, such as synthetic nanodiamonds. These materials have broad applications in electronics, optics, and material science due to their exceptional hardness and thermal conductivity .
Catalysis Research
Finally, 1-Adamantylhydrazine hydrochloride is used in catalysis research to develop new catalysts that can facilitate chemical reactions. These catalysts are sought after for their efficiency and selectivity in industrial chemical processes .
Mechanism of Action
Target of Action
1-Adamantylhydrazine hydrochloride is a versatile intermediate for many biologically active compounds It’s worth noting that adamantyl, a component of this compound, possesses a wide spectrum of medicinal properties .
Mode of Action
It’s known that the compound is used in the synthesis of 1-(adamantan-1-yl)-1h-pyrazol-3-amine for bacterial studies . This suggests that it may interact with bacterial targets, leading to changes that are beneficial for these studies.
Pharmacokinetics
It’s known that the compound is highly stable , which could potentially influence its bioavailability and pharmacokinetic profile.
Action Environment
It’s known that the compound is highly stable , suggesting that it may maintain its efficacy under various environmental conditions.
properties
IUPAC Name |
1-adamantylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.ClH/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9,12H,1-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAVWKAPWNPKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498255 | |
| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylhydrazine hydrochloride | |
CAS RN |
16782-39-1 | |
| Record name | Hydrazine, tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16782-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 194592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC194592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Adamantylhydrazine hydrochloride in medicinal chemistry?
A1: 1-Adamantylhydrazine serves as a valuable building block for synthesizing various biologically active compounds. [] The adamantyl group is known for its diverse medicinal properties, making this compound particularly interesting for pharmaceutical research. []
Q2: Can you describe the synthetic procedure for 1-Adamantylhydrazine hydrochloride outlined in the research?
A2: The research details a novel, one-pot synthesis of 1-Adamantylhydrazine hydrochloride. [] This method utilizes readily available and cost-effective starting materials, eliminates the need for catalysts, and is driven by temperature. [] This approach allows for the production of a stable product on scales ranging from milligrams to grams. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



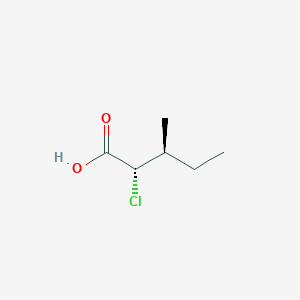


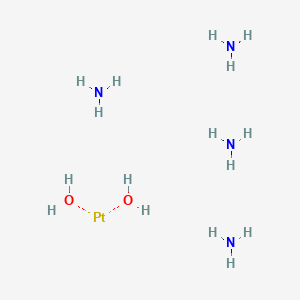
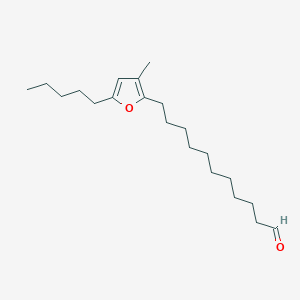
![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)

